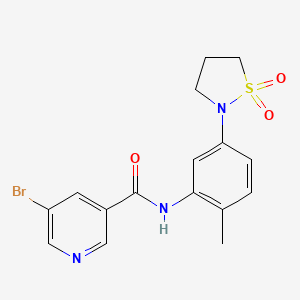

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O3S/c1-11-3-4-14(20-5-2-6-24(20,22)23)8-15(11)19-16(21)12-7-13(17)10-18-9-12/h3-4,7-10H,2,5-6H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBFPMINPQCAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide typically involves multiple steps, starting with the preparation of the isothiazolidine ring. This can be achieved through the reaction of a suitable thiol with an appropriate amine under oxidizing conditions to form the 1,1-dioxidoisothiazolidine ring. The next step involves the bromination of the 2-methylphenyl group, followed by the coupling of the brominated intermediate with nicotinic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The isothiazolidine ring can be further oxidized under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Further oxidized derivatives of the isothiazolidine ring.

Reduction: The corresponding hydrogenated compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide exhibit promising antibacterial properties. Studies have shown efficacy against resistant bacterial strains, including Klebsiella pneumoniae, which is known for its role in hospital-acquired infections. The presence of the bromine atom enhances the compound's reactivity, potentially increasing its antimicrobial potency.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have yielded encouraging results. It has been observed that related nicotinamide derivatives can induce apoptosis in cancer cells while maintaining low cytotoxicity towards normal cells. For example, studies demonstrated that compounds with structural similarities inhibited tumor growth in murine models by targeting key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:

- Bromination : The introduction of bromine significantly enhances antimicrobial activity.

- Heterocyclic Rings : The presence of dioxidoisothiazolidin and phenyl rings contributes to the compound's interaction with biological targets.

Case Studies

Several documented case studies highlight the efficacy of compounds related to this compound:

- Antibacterial Study : A derivative was evaluated against New Delhi Metallo-beta-lactamase-producing strains, showing promising results with minimal inhibitory concentrations (MIC) significantly lower than conventional antibiotics.

- Anticancer Evaluation : In vitro studies demonstrated that structurally similar nicotinamide derivatives inhibited cancer cell proliferation with IC50 values considerably lower than those observed for standard chemotherapeutics.

Mechanism of Action

The mechanism by which 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine atom and nicotinamide moiety. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Nicotinamide vs. Nicotinonitrile Derivatives

- Compound 5b (): 6-(5-Bromo-benzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile replaces the nicotinamide core with a nitrile group.

- 5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide (): Shares the nicotinamide core but substitutes the isothiazolidin-phenyl group with a pyridinyl ring, reducing steric bulk and altering electronic properties .

Benzamide Analogues

Substituent-Driven Differences

Electron-Withdrawing Groups

- Trifluoromethylsulfanyl Derivatives (): The compound 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide incorporates a CF₃S- group, which is highly lipophilic and electron-withdrawing. This contrasts with the target compound’s isothiazolidin dioxide, which offers polar sulfone groups for improved solubility .

- Thiazolidinedione Derivatives (): Compounds like 3d–3i feature 2,4-dioxothiazolidin-5-ylidene moieties, which are known for hypoglycemic activity. The target compound’s isothiazolidin dioxide lacks the conjugated ketone system of thiazolidinediones, suggesting divergent pharmacological targets .

Physicochemical Properties

Biological Activity

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the aromatic ring, a nicotinamide moiety, and a dioxidoisothiazolidine substituent. Its molecular formula is with a molecular weight of approximately 396.27 g/mol. The presence of the dioxidoisothiazolidine group is particularly notable as it may contribute to the compound's biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential anti-inflammatory properties .

- Antioxidant Activity : The presence of the dioxidoisothiazolidine group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects .

- Modulation of Signaling Pathways : There is evidence that related compounds can modulate nuclear factor kappa B (NF-κB) signaling pathways, which are critical in inflammation and cancer progression .

Biological Activity

The biological activities of this compound can be summarized as follows:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a related compound in a rat model of carrageenan-induced paw edema. The compound demonstrated significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin. The mechanism was attributed to inhibition of COX-2 activity and reduction in pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis through activation of caspase pathways. This suggests potential for development as an anticancer agent targeting apoptotic mechanisms.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide?

Answer:

The synthesis of this compound likely involves multi-step organic reactions, including:

- Coupling Reactions: Amide bond formation between the nicotinamide and aryl amine groups under activating agents like EDC/HOBt .

- Functional Group Protection: Use of protecting groups (e.g., Boc for amines) to prevent side reactions during intermediate steps .

- Cyclization: Formation of the 1,1-dioxidoisothiazolidine ring via sulfonamide oxidation or cycloaddition .

Key Conditions:

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | DMF, THF, or DCM | |

| Temperature | 0–25°C (coupling); 80–100°C (cyclization) | |

| Catalysts | Pd(PPh₃)₄ for cross-coupling; K₂CO₃ for deprotection |

Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Basic: How can researchers validate the molecular structure and purity of this compound?

Answer:

A combination of spectroscopic and analytical methods is critical:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Compare experimental and theoretical molecular weights (e.g., [M+H]⁺) with <5 ppm error .

- IR Spectroscopy: Detect amide (N–H stretch ~3300 cm⁻¹) and sulfone (S=O ~1300 cm⁻¹) vibrations .

Data Contradiction Resolution: Cross-validate using X-ray crystallography if spectral ambiguities arise .

Advanced: What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). Validate with mutagenesis studies .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) .

- Enzyme Inhibition Assays:

Mechanistic Insight: Pair with isotopic labeling (e.g., ¹⁴C) to track metabolic pathways .

Advanced: How should researchers design toxicity and pharmacokinetic studies for preclinical evaluation?

Answer:

- In Vivo Toxicity (Rodent Models):

- Pharmacokinetics:

Data Interpretation: Apply nonlinear mixed-effects modeling (NONMEM) for population PK analysis .

Advanced: How can conflicting data in spectral or bioactivity studies be systematically addressed?

Answer:

- Experimental Replication: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out procedural variability .

- Multivariate Analysis: Use Design of Experiments (DoE) to isolate confounding factors (e.g., solvent polarity, temperature gradients) .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Case Study: If bioactivity varies across cell lines, conduct transcriptomic profiling to identify differential target expression .

Advanced: What strategies optimize the compound’s solubility and stability for in vitro assays?

Answer:

- Solubility Enhancement:

- Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based formulations .

- Modify pH (e.g., phosphate buffer at pH 6.5–7.5) for ionizable groups .

- Stability Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.